molecular formula C12H15N5O3 B133710 Entecavir CAS No. 1333204-94-6

Entecavir

Cat. No. B133710
CAS RN: 1333204-94-6
M. Wt: 277.28 g/mol
InChI Key: QDGZDCVAUDNJFG-FXQIFTODSA-N
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Description

Entecavir is an antiviral medicine used to treat chronic hepatitis B virus (HBV) in adults and children who are at least 2 years old and weigh at least 22 pounds (10 kilograms). It is not a cure for hepatitis . It is a hepatitis B virus nucleoside analogue reverse transcriptase inhibitor indicated for the treatment of chronic hepatitis B virus infection in adults and children at least 2 years of age with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease .


Synthesis Analysis

Entecavir is synthesized via several steps including condensation, amino protection, Dess-Martin oxidation, methylene, and deprotection from carbocyclic sugar with corresponding chiral skeleton and 2-amino-6-benzyloxy purine as materials . Other key features of its preparation include a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety, its cyclization by a Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and the coupling with a purine derivative by a Mitsunobu reaction .


Molecular Structure Analysis

Entecavir has a molecular formula of C12H15N5O3 and a molecular weight of 277.28 g/mol . It is guanine substituted at the 9 position by a 4-hydroxy-3- (hydroxymethyl)-2-methylidenecyclopentyl group .


Chemical Reactions Analysis

Entecavir is a prodrug which must be phosphorylated to entecavir triphosphate, the active form of the drug, intracellularly . Once entecavir enters a cell, triphosphorylation occurs rapidly and efficiently, mediated by cellular nucleoside kinases .

Mechanism of Action

Target of Action

Entecavir is a guanosine nucleoside analogue with selective activity against the hepatitis B virus (HBV) . Its primary target is the HBV polymerase , which plays a crucial role in the replication of the hepatitis B virus .

Mode of Action

Entecavir works by inhibiting the DNA synthesis in the Hepatitis B virus . It competes with the natural substrate deoxyguanosine triphosphate, thereby functionally inhibiting all three activities of the HBV polymerase . These activities include:

By inhibiting these activities, Entecavir effectively suppresses the replication of the hepatitis B virus .

Biochemical Pathways

Entecavir’s interaction with the HBV polymerase disrupts the viral replication process, affecting the biochemical pathways involved in the life cycle of the hepatitis B virus . The inhibition of the HBV polymerase leads to a decrease in viral load and an improvement in liver conditions .

Pharmacokinetics

Entecavir exhibits a high bioavailability, with its pharmacokinetics suggesting that it is extensively distributed into tissues . It has a protein binding rate of approximately 13% in vitro . The elimination half-life of Entecavir is approximately 128-149 hours , indicating that it remains in the body for a significant period of time, allowing for once-daily dosing .

Result of Action

The result of Entecavir’s action is a significant reduction in the viral load of the hepatitis B virus . This leads to an improvement in liver conditions and a decrease in the severity of chronic hepatitis B symptoms .

Action Environment

The efficacy of Entecavir can be influenced by various environmental factors. For instance, the emergence of resistant mutations in HBV reverse transcriptase can result in treatment failure . Therefore, the viral resistance is dependent on the virus’s ability to replicate in each environment, with mutant viruses having a survival advantage in the presence of antiviral drugs . Despite the high genetic barrier to resistance, Entecavir resistance increased from 6.04% to 15.02% between 2011 and 2017, likely due to the frequent use of antivirals with a low resistance barrier .

Safety and Hazards

Entecavir treatment was found to be safe in a large cohort of US patients, but ALT normalization and HBV DNA suppression rates were lower than previously reported in clinical trials . Severe acute exacerbations of hepatitis B have been reported in patients who have discontinued anti-hepatitis B therapy, including entecavir . It is fatal if swallowed and may be harmful by inhalation or skin absorption .

properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGZDCVAUDNJFG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046446
Record name Entecavir
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Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entecavir
Source Human Metabolome Database (HMDB)
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Solubility

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L
Record name Entecavir
Source DrugBank
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Record name ENTECAVIR
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Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By competing with the natural substrate deoxyguanosine triphosphate, entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): (1) base priming, (2) reverse transcription of the negative strand from the pregenomic messenger RNA, and (3) synthesis of the positive strand of HBV DNA. Upon activation by kinases, the drug can be incorporated into the DNA which has the ultimate effect of inhibiting the HBV polymerase activity., Entecavir is a nucleoside analogue with activity against HBV polymerase. It is efficiently phosphorylated to the active triphosphate form, which competes with the natural substrate deoxyguanosine triphosphate and inhibits all three activities of the HBV polymerase (reverse transcriptase): 1) base priming, 2) reverse transcription of the negative strand from the pregenomic messenger RNA and 3) synthesis of the positive strand of HBV DNA. Entecavir triphosphate is a weak inhibitor of cellular DNA polymerases alpha, beta, and delta and mitochondrial DNA polymerase gamma with Ki values ranging from 18 to > 160 microM.
Record name Entecavir
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Record name ENTECAVIR
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Product Name

Entecavir

Color/Form

White to off white powder

CAS RN

142217-69-4
Record name Entecavir
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Record name Entecavir [USAN:INN]
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Record name Entecavir
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Record name Entecavir
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Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]
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Record name ENTECAVIR ANHYDROUS
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Record name ENTECAVIR
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Record name Entecavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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